Indoline-4-carboxylic acid hydrochloride
Overview
Description
Indoline-4-carboxylic acid hydrochloride is a chemical compound that belongs to the indoline family, which is a subset of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Indoline-4-carboxylic acid hydrochloride, like other indole derivatives, is known to interact with multiple receptors in the body . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets . This binding can lead to a variety of changes in the body, depending on the specific target and the context in which the interaction occurs.
Biochemical Pathways
Indole derivatives, including this compound, are involved in various biochemical pathways. For instance, they are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can also be converted into other compounds, such as indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
It’s worth noting that the physicochemical properties of indole derivatives can be improved by the presence of an aromatic heterocyclic ring .
Result of Action
The result of the action of this compound can vary depending on the specific biological activity. For example, some indole derivatives have been shown to have inhibitory activity against influenza A . Others have demonstrated anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indoline-4-carboxylic acid hydrochloride typically involves the hydrogenation of indole derivatives. One common method is the Brønsted acid-catalyzed transfer hydrogenation of indole derivatives using Hantzsch dihydropyridine as the hydrogen source . This method allows for the efficient synthesis of various optically active indolines with high enantioselectivities.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing catalysts and specific reaction conditions to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
Indoline-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield indole-4-carboxylic acid, while reduction can produce indoline derivatives with different functional groups .
Scientific Research Applications
Indoline-4-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to indoline-4-carboxylic acid hydrochloride include other indole derivatives such as indole-3-acetic acid and indole-2-carboxylic acid .
Uniqueness
This compound is unique due to its specific structure and the presence of the hydrochloride group, which can influence its solubility and reactivity compared to other indole derivatives . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2,3-dihydro-1H-indole-4-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNIYKCEAWXTEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187933-04-5 | |
Record name | 2,3-dihydro-1H-indole-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.